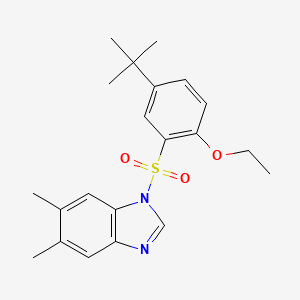

1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

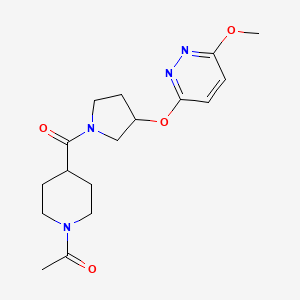

The compound 1-(5-tert-butyl-2-ethoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a chemically synthesized molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as tert-butyl, ethoxy, sulfonyl, and benzodiazole. While the specific compound is not directly studied in the provided papers, similar compounds with tert-butyl and benzodiazole structures have been synthesized and analyzed, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized using di-tert-butyl dicarbonate with 2-aminobenzimidazole, indicating that tert-butyl groups can be introduced into benzodiazole structures through such reagents . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involved the reduction of a precursor compound with NaBH4, suggesting that reduction reactions may be a key step in the synthesis of complex molecules containing tert-butyl groups .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was found to crystallize in an orthorhombic lattice with specific unit cell parameters, and the structure was stabilized by intermolecular hydrogen bonding . This suggests that the compound of interest may also form specific crystalline structures and exhibit hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve intermolecular interactions that can affect the overall stability and reactivity of the molecule. The presence of hydrogen bonds, as seen in the crystal structure of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, indicates that such interactions are crucial in the formation of stable crystal networks . Additionally, the antitumor activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine suggests that these compounds can interact with biological targets, which may also be true for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. The thermal stability of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was assessed using DSC and TGA, indicating that thermal analysis is important for understanding the stability of such compounds . The electrostatic potential of Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was studied to identify reactive sites, which is relevant for predicting the reactivity of the compound of interest .

Applications De Recherche Scientifique

Mixed-Ligand Copper(II)-Sulfonamide Complexes

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives like N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide, reveals their significant impact on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies suggest the potential of sulfonamide derivatives in designing metal-based therapeutic agents with specific DNA interaction capabilities, leading to cell death primarily through apoptosis in human tumor cells (González-Álvarez et al., 2013).

Arylsulfonylation Products of Benzimidazoles

Investigations into the crystal structures of arylsulfonylation products of benzimidazoles highlight the versatility of sulfonamide groups in modifying molecular arrangements and enhancing interaction potentials, such as weak C—H...O hydrogen-bonding interactions. This research underscores the importance of sulfonamide derivatives in crystal engineering and the development of materials with specific physical properties (Okmanov et al., 2022).

Synthesis of Ultraviolet Absorbers

The synthesis of benzotriazole derivatives, such as 5-Chloro-2-[2Hydroxy-3-Tert-Butyl-5-(2-Methoxycarbonylethyl)-Phenyl]-2H-Benzotriazole, demonstrates the application of sulfonamide derivatives in creating effective ultraviolet absorbers. These compounds show promising results in protecting against UV radiation, indicating their potential use in sunscreen formulations and materials designed to prevent UV-induced damage (Hu Xiao-bo, 2006).

Organic Magnetic Materials

The synthesis and characterization of benzimidazole-based organic magnetic materials, incorporating tert-butyl and aminoxyl groups, offer insights into the role of hydrogen bonds in determining the magnetic properties of organic compounds. This research contributes to the development of organic magnetic materials with potential applications in data storage and spintronics (Ferrer et al., 2001).

Schiff Base Compounds with Bioactive Properties

Schiff base compounds derived from sulfonamide groups exhibit significant biological activities, including antibacterial, antifungal, and antioxidant properties. These findings underscore the potential of sulfonamide derivatives in the development of new therapeutic agents with diverse biological activities (Sirajuddin et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-7-26-19-9-8-16(21(4,5)6)12-20(19)27(24,25)23-13-22-17-10-14(2)15(3)11-18(17)23/h8-13H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJGRHYIRGOXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)

![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)

![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)

![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)

![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)

![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)